molecular formula C19H14F3NO4S B12152341 7,8-dimethoxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide

7,8-dimethoxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide

Katalognummer: B12152341
Molekulargewicht: 409.4 g/mol
InChI-Schlüssel: ZOCUZUBGHKWUJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-dimethoxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide is a synthetic organic compound belonging to the isothiochromene family. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a carboxamide group linked to an isothiochromene core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide typically involves multiple steps:

  • Formation of the Isothiochromene Core: : The initial step involves the cyclization of a suitable precursor to form the isothiochromene ring. This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Introduction of Methoxy Groups: : The methoxy groups at positions 7 and 8 are introduced via methylation reactions. This can be done using methyl iodide and a base like potassium carbonate.

  • Attachment of the Trifluoromethyl Phenyl Group: : The trifluoromethyl phenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a trifluoromethyl benzene derivative with the isothiochromene intermediate.

  • Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol.

  • Substitution: : The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 7,8-dimethoxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies as a potential inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity. Its trifluoromethyl group imparts desirable characteristics, such as increased lipophilicity and metabolic stability.

Wirkmechanismus

The mechanism of action of 7,8-dimethoxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The compound may interfere with key signaling pathways, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7,8-dimethoxy-1-oxo-N-[3-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide
  • 7,8-dimethoxy-1-oxo-N-[4-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide
  • 7,8-dimethoxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-1H-isothiochromene-2-carboxamide

Uniqueness

The unique positioning of the trifluoromethyl group in 7,8-dimethoxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide distinguishes it from its analogs. This specific arrangement can significantly influence its chemical reactivity and biological activity, making it a compound of particular interest for further study.

Eigenschaften

Molekularformel

C19H14F3NO4S

Molekulargewicht

409.4 g/mol

IUPAC-Name

7,8-dimethoxy-1-oxo-N-[2-(trifluoromethyl)phenyl]isothiochromene-3-carboxamide

InChI

InChI=1S/C19H14F3NO4S/c1-26-13-8-7-10-9-14(28-18(25)15(10)16(13)27-2)17(24)23-12-6-4-3-5-11(12)19(20,21)22/h3-9H,1-2H3,(H,23,24)

InChI-Schlüssel

ZOCUZUBGHKWUJQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.